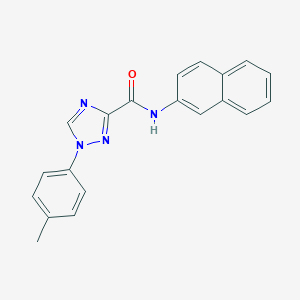
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPBA belongs to a class of compounds called pyrazoles, which have been extensively studied for their biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act through various pathways. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. In the brain, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity has been well characterized. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has poor solubility in water, which can affect its bioavailability. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to increase the yield and purity of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. Additionally, more studies are needed to evaluate the efficacy and safety of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in animal models and to explore its potential as a therapeutic agent in various diseases. Finally, the development of more water-soluble derivatives of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could improve its bioavailability and expand its potential applications.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. The synthesis method has been optimized to increase the yield of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and reduce the amount of impurities.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Fórmula molecular |
C16H12FN3O |
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) |
Clave InChI |
CCJVSNLBKYGJRH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)




![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)




